6beta-Hydroxy 17beta-Estradiol
Description
6β-Hydroxy 17β-estradiol is a hydroxylated metabolite of 17β-estradiol (E2), a primary endogenous estrogen. Structurally, it features a hydroxyl group at the 6β position of the steroid nucleus, distinguishing it from other estradiol derivatives. While 17β-estradiol itself is well-characterized (molecular formula: C₁₈H₂₄O₂; molecular weight: 272.4 g/mol; CAS 50-28-2) , the 6β-hydroxy variant is primarily synthesized via microbial biotransformation. For example, Penicillium chrysogenum catalyzes the hydroxylation of 17α-ethinylestradiol-3-methylether to produce 6β-hydroxy derivatives .
Properties
IUPAC Name |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRQURPSRWTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859604 | |
| Record name | Estra-1,3,5(10)-triene-3,6,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxy 17beta-Estradiol typically involves the hydroxylation of 17beta-Estradiol. One common method is the enzymatic hydroxylation using estradiol 6beta-monooxygenase, which catalyzes the conversion of 17beta-Estradiol to 6beta-Hydroxy 17beta-Estradiol in the presence of oxygen and reducing agents .
Industrial Production Methods
Industrial production methods for 6beta-Hydroxy 17beta-Estradiol are not well-documented in the literature. the enzymatic hydroxylation process mentioned above can be scaled up for industrial applications, provided that the enzyme and reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxy 17beta-Estradiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6beta-Hydroxy 17beta-Estradiol can yield 6-keto derivatives, while reduction can produce 6beta-deoxy derivatives.
Scientific Research Applications
6beta-Hydroxy 17beta-Estradiol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the hydroxylation of steroids and the effects of hydroxylation on steroid activity.
Biology: The compound is studied for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications in hormone replacement therapy and its effects on estrogen-related diseases.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
6beta-Hydroxy 17beta-Estradiol exerts its effects primarily through interaction with estrogen receptors (ESR1 and ESR2). Upon binding to these receptors, it induces conformational changes that facilitate the translocation of the receptor complex to the cell nucleus. This complex then binds to estrogen response elements on DNA, regulating the transcription of target genes involved in various physiological processes .
Comparison with Similar Compounds
Table 1: Key Structural and Metabolic Features of Estradiol Derivatives
Key Insights :
- Synthetic Pathways : Unlike 2- and 4-hydroxyestradiols (mammalian CYP450 products), 6β-hydroxyestradiol is predominantly microbial in origin, reflecting divergent evolutionary adaptations .
- Metabolic Stability : Hydroxylation at C6β may enhance resistance to glucuronidation compared to E2, which is rapidly conjugated by UGT1A1 .
Table 2: Estrogen Receptor (ER) Affinity and Functional Effects
Key Insights :
- Receptor Selectivity: While E2 activates both ERα and ERβ, hydroxylation at C2 or C4 alters receptor specificity and downstream effects .
- Biological Roles : 6β-hydroxyestradiol’s microbial origin suggests niche roles in environmental estrogen cycling, contrasting with mammalian metabolites linked to disease pathways .
Degradation and Environmental Impact
- Degradation Rates: 17β-estradiol degrades 10–100× slower than testosterone in bacterial systems (e.g., Comamonas testosteroni), with hydroxylation patterns influencing persistence . While 6β-hydroxyestradiol’s stability is uncharacterized, microbial modification may enhance biodegradability compared to non-hydroxylated estrogens.
- Environmental Concerns : Estradiol derivatives, including 6β-hydroxyestradiol, contribute to endocrine disruption in aquatic ecosystems, though their environmental half-lives vary by structure .
Q & A
Q. What in silico tools are recommended for predicting 6β-Hydroxy 17β-Estradiol’s pharmacokinetic properties in drug discovery?
- Answer: Use SwissADME or pkCSM to estimate logP (4.64), aqueous solubility (0.03 mg/mL), and BBB permeability. Molecular docking (e.g., AutoDock Vina) can model ER binding interactions, guided by crystallographic data (PDB ID: 1A52) .
Data Contradiction Analysis
Q. How to address conflicting reports on 6β-Hydroxy 17β-Estradiol’s role in bone remodeling versus cancer risk?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
